molecular formula C16H11ClN2O2 B2704614 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide CAS No. 955328-54-8

8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide

Cat. No.: B2704614
CAS No.: 955328-54-8
M. Wt: 298.73
InChI Key: UIZMHYHOKPQVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-hydroxy-N-phenylquinoline-3-carboxamide is a synthetic small molecule belonging to the class of quinolinone-3-carboxamides, which are recognized as privileged scaffolds in anticancer drug discovery . This compound is designed for biochemical research applications, specifically targeting the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway . The aberrant activation of this pathway is a frequent occurrence in numerous human cancers, making PI3Kα an attractive and validated target for anticancer drug design . Compounds within this chemical class have demonstrated distinct antiproliferative activity against human cancer cell lines. Research on closely related analogues has shown promising activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines . The mechanism of action involves inhibiting the kinase domain of PI3Kα, as supported by induced-fit docking (IFD) studies, which show that these derivatives occupy the PI3Kα binding site and engage with key binding residues . The structure-activity relationship (SAR) indicates that the chloro functionality at the 6-position of the quinolinone core and the N-phenyl carboxamide side chain are critical for optimal binding and inhibitory activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-chloro-4-oxo-N-phenyl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-4-7-11-14(13)18-9-12(15(11)20)16(21)19-10-5-2-1-3-6-10/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZMHYHOKPQVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-chloroquinoline-3-carboxylic acid.

    Hydroxylation: The 8-chloroquinoline-3-carboxylic acid undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

    Amidation: The hydroxylated intermediate is then reacted with aniline (phenylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of suitable catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against various fungal strains such as Candida albicans and Candida krusei, with minimum inhibitory concentration (MIC) values indicating effectiveness .

Anticancer Properties

The compound has been evaluated for its anticancer potential against several human cancer cell lines. Notably, derivatives have shown promising results with IC50 values ranging from 26.30 mM to 63.75 mM against cancer cell lines like HeLa and A-549. Some compounds displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationships (SAR)

The pharmacological efficacy of this compound can be attributed to its structural features. The presence of chloro and hydroxy groups enhances its interaction with biological targets, which may lead to distinct pharmacological profiles compared to other quinoline derivatives. For example, modifications in substituents on the phenyl ring have been shown to influence antiviral activity positively .

Antiviral Activity

Recent studies indicate that this compound may also serve as a potential antiviral agent. Its derivatives have been tested for inhibition against viral growth, showing promising results in vitro, particularly against influenza viruses . The electron-withdrawing properties of substituents on the anilide ring were found to enhance antiviral activity while minimizing cytotoxicity.

Industrial Applications

In addition to its biological applications, this compound is used in various industrial applications:

  • Material Science : Its fluorescent properties make it suitable for developing materials with specific optical characteristics.
  • Organic Electronics : The compound is explored as an electron carrier in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies .

Case Studies and Research Findings

Study Findings
Yurras et al. (2020)Demonstrated antimicrobial activity against Candida species with MIC values ranging from 31.25 to 1000 mg/mL .
Shah et al. (2018)Reported significant anticancer activity with selectivity towards cancer cells; IC50 values ranged from 26.30 mM to 63.75 mM against various cell lines .
Recent AdvancesHighlighted the potential use of derivatives as antiviral agents, particularly in the context of COVID-19 research .

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide, emphasizing substituent variations and their impacts:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Features/Activities Reference
This compound Cl (8), OH (4), N-phenyl (3) C₁₆H₁₁ClN₂O₂ Not reported Antibacterial, target-specific binding
5a5 () Morpholinopropanamido (phenyl), dimethylamino (propyl) C₂₈H₃₃ClN₄O₃ 188.1–189.4 97.6% purity; antibacterial activity
8-Chloro-4-hydroxy-N-(triazolopyridinylmethyl)quinoline-3-carboxamide Triazolopyridinylmethyl (amide) C₁₈H₁₃ClN₆O₂ Not reported Enhanced solubility via heterocyclic group
8-Chloro-2-(3,4-dimethylphenyl)-N-(3-methylphenyl)quinoline-4-carboxamide Cl (8), 3,4-dimethylphenyl (2), 3-methylphenyl (amide) C₂₅H₂₀ClN₂O Not reported Improved lipophilicity for membrane penetration
Ethyl 2-chloromethyl-4-phenylquinoline-3-carboxylate () Chloromethyl (2), ethyl ester (3) C₁₉H₁₆ClNO₂ Not reported Ester group increases reactivity

Key Observations :

  • Substituent Position: Chlorine at position 8 (target compound) vs.
  • Functional Groups : The hydroxyl group at position 4 enhances hydrogen-bonding capacity compared to 4-oxo derivatives (e.g., compound 52 in ), which may reduce metabolic instability .
  • Amide vs. Ester : Carboxamide derivatives (target compound, ) exhibit greater hydrolytic stability than ester analogs (), favoring prolonged biological activity .

Biological Activity

8-Chloro-4-hydroxy-N-phenylquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. This article explores its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

  • Chlorine atom at the 8-position.
  • Hydroxyl group at the 4-position.
  • Phenyl group attached to the nitrogen of the carboxamide.

These structural components contribute to its unique chemical reactivity and biological activity.

The biological activity of quinoline derivatives often involves the inhibition of key enzymes involved in cellular processes. For this compound, the proposed mechanisms include:

  • Inhibition of DNA gyrase and topoisomerase IV , leading to disruption of DNA replication in bacterial cells, which results in cell death.
  • Antiviral activity , potentially through interference with viral replication processes .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens:

  • In vitro studies show effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
PathogenInhibition Zone (mm)Standard Drug Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa cells, showing no toxicity at concentrations up to 200 µM, while also demonstrating antibacterial activity against resistant strains .

Antiviral Activity

The compound has shown promising antiviral properties, particularly against influenza viruses. A study reported that derivatives with enhanced electron-withdrawing groups on the phenyl ring exhibited increased antiviral activity and reduced cytotoxicity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several derivatives of quinoline compounds for their antimicrobial properties. The results indicated that modifications on the phenyl group significantly influenced the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Another research project focused on synthesizing novel quinoline derivatives, including this compound. These compounds were screened for their ability to inhibit cancer cell proliferation, revealing promising results against various tumor cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound inhibits key enzymes involved in DNA replication, which is critical for bacterial survival and proliferation. This action mechanism highlights its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Methodology :

  • Key Steps :
    • Nitro Reduction : Start with an 8-nitro-7-substituted quinoline precursor. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .
    • Lactamization : Use polyphosphoric acid (PPA) as a catalyst for thermal cyclization to form the quinoline core .
    • Carboxamide Formation : React the carboxylic acid intermediate with aniline via coupling agents like EDCI/HOBt in DMF at 0–25°C .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Adjust solvent polarity (e.g., DMF vs. THF) to improve yield.
    • Use microwave-assisted synthesis to reduce reaction time .

How can researchers address discrepancies in reported solubility and stability data for this compound?

Q. Methodology :

  • Controlled Experiments :
    • Perform solubility tests in DMSO, ethanol, and phosphate buffers at pH 4–8. Compare results with literature values .
    • Conduct stability studies under varying temperatures (4°C, 25°C, 40°C) and light conditions. Use HPLC to quantify degradation products .
  • Data Reconciliation :
    • Cross-reference with analogs (e.g., 7-chloro-4-hydroxy derivatives) to identify structural factors affecting stability .

What advanced purification techniques are recommended for isolating high-purity this compound?

Q. Methodology :

  • Chromatography :
    • Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) for separation .
    • For scale-up, employ flash chromatography with silica gel and ethyl acetate/hexane mixtures .
  • Crystallization :
    • Optimize solvent systems (e.g., ethanol/water) by slow cooling to obtain single crystals for X-ray analysis .

How can the electronic effects of the chloro and hydroxy substituents be mechanistically probed in this compound?

Q. Methodology :

  • Computational Studies :
    • Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites .
  • Experimental Probes :
    • Synthesize analogs (e.g., 8-fluoro or 4-methoxy derivatives) and compare reaction kinetics in nucleophilic substitution assays .

What strategies are effective for resolving conflicting bioactivity data across cell-based assays?

Q. Methodology :

  • Assay Standardization :
    • Use isogenic cell lines to control for genetic variability.
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (MTT assay) .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies. Account for differences in assay conditions (e.g., serum concentration, incubation time) .

How can the metabolic fate of this compound be tracked in in vitro models?

Q. Methodology :

  • Metabolite Identification :
    • Incubate the compound with liver microsomes (human or rodent). Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Isotope Labeling :
    • Synthesize a deuterated analog (e.g., ²H at the phenyl ring) to distinguish parent compound from metabolites .

What crystallographic techniques confirm the solid-state structure of this compound?

Q. Methodology :

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).
    • Resolve the structure using SHELX-97 software. Validate bond angles and torsion parameters against DFT-optimized geometries .
  • Powder XRD :
    • Compare experimental patterns with simulated data from Mercury CSD to assess polymorphic purity .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Methodology :

  • Analog Synthesis :
    • Vary substituents at positions 8 (Cl → F, Br) and 4 (OH → OMe, OAc) using parallel synthesis workflows .
  • Biological Profiling :
    • Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Corrogate activity with steric/electronic descriptors (Hammett σ values) .

What analytical methods are critical for detecting trace impurities in bulk samples?

Q. Methodology :

  • HPLC-MS :
    • Use a Q-TOF mass spectrometer in full-scan mode (m/z 100–1000) to identify impurities ≥0.1% .
  • NMR Spectroscopy :
    • Acquire ¹H-¹³C HSQC and HMBC spectra to assign minor peaks (<1%) in DMSO-d₆ .

How can the compound’s photophysical properties be exploited for imaging applications?

Q. Methodology :

  • Fluorescence Studies :
    • Measure quantum yield in ethanol using an integrating sphere. Compare with coumarin derivatives (e.g., 7-hydroxycoumarin) .
  • Confocal Microscopy :
    • Label the compound with a fluorophore (e.g., FITC) and track cellular uptake in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.